Product packaging for 9-Nitrophenanthrene(Cat. No.:CAS No. 954-46-1)

9-Nitrophenanthrene

Cat. No.: B1214095
CAS No.: 954-46-1
M. Wt: 223.23 g/mol
InChI Key: QTTCNQHPKFAYEZ-UHFFFAOYSA-N
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Description

9-Nitrophenanthrene (CAS 954-46-1) is a high-value nitro-polycyclic aromatic hydrocarbon (Nitro-PAH) serving as a critical intermediate and reference standard in advanced scientific research. Its primary research applications span environmental science, organic electronics, and synthetic chemistry. In environmental research, this compound is a subject of significant interest due to its presence in particulate matter and its formation through atmospheric processes . It is frequently studied as an analyte in environmental fate and air quality monitoring studies . Furthermore, its adsorption behavior and interaction with other environmental contaminants, such as microplastics, are a key area of investigation, helping to elucidate the role of vectors in transporting hydrophobic organic contaminants in aquatic ecosystems . In the field of materials science, this compound is recognized for its utility in developing advanced organic electronic devices . Its unique molecular structure, featuring a nitro group on the phenanthrene core, confers distinct electronic and photophysical properties that researchers leverage to enhance the performance, efficiency, and longevity of OLEDs (Organic Light-Emitting Diodes) and other optoelectronic devices . The compound also serves as a versatile building block in organic synthesis. It undergoes various chemical transformations, such as nucleophilic amination, to yield valuable derivatives like 9-amino-10-nitrophenanthrene, which are precursors for further chemical exploration . From a safety and toxicological perspective, this compound has been identified as mutagenic and capable of inducing DNA damage, which underscores the importance of robust analytical methods for its detection and the necessity for strict safe handling procedures in the laboratory . This product is intended for research purposes only and is not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B1214095 9-Nitrophenanthrene CAS No. 954-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-nitrophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9NO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTCNQHPKFAYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241823
Record name 9-Nitrophenanthrene
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

954-46-1
Record name 9-Nitrophenanthrene
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Record name 9-Nitrophenanthrene
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Record name 9-Nitrophenanthrene
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Record name 9-Nitrophenanthrene
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Chemical and Physical Properties of 9 Nitrophenanthrene

9-Nitrophenanthrene is characterized by its molecular formula C14H9NO2 and a molecular weight of approximately 223.23 g/mol ontosight.ainih.govchemicalbook.comchemeo.com. It typically presents as a yellow crystalline solid cymitquimica.com. Its solubility in water is limited, but it shows greater solubility in organic solvents like cyclohexane (B81311) ontosight.ai. The compound exhibits aromatic properties and is relatively stable under standard conditions, though it can undergo various chemical reactions, including nitration and reduction cymitquimica.com.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical NameThis compound ontosight.aicymitquimica.comnih.govchemicalbook.comchemeo.com
Molecular FormulaC14H9NO2 ontosight.aicymitquimica.comnih.govchemicalbook.comchemeo.com
Molecular Weight223.23 g/mol ontosight.ainih.govchemicalbook.comchemeo.com
AppearanceYellow crystalline solid cymitquimica.com
Melting Point153-155 °C ontosight.ai
Boiling Point396 °C (at standard pressure) ontosight.ai
Solubility in WaterSlightly soluble ontosight.ai
Solubility in Organic SolventsHigher solubility in organic solvents (e.g., cyclohexane) ontosight.ai

Analytical Methodologies and Research Findings

Strategies for this compound Synthesis

The synthesis of this compound and its analogs is a significant area of research due to their potential applications in materials science and as intermediates in the preparation of other functionalized phenanthrene (B1679779) derivatives. The introduction of a nitro group onto the phenanthrene skeleton can be achieved through various synthetic strategies, with direct nitration being the most common approach.

Direct Nitration Reactions of Phenanthrene

Direct nitration of phenanthrene typically involves the reaction of the aromatic hydrocarbon with a nitrating agent. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions, including the choice of nitrating agent and solvent. The 9-position of phenanthrene is one of the most reactive sites for electrophilic attack due to the stabilization of the corresponding Wheland intermediate.

Common nitrating agents used for this transformation include nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, or other reagents such as ferric nitrate (B79036) nonahydrate. For instance, the reaction of phenanthrene with ferric nitrate nonahydrate has been shown to produce 1-nitrophenanthrene, indicating that careful selection of the nitrating system is crucial to control the isomeric distribution of the product. chemicalbook.com While the synthesis of 9-nitroanthracene (B110200), a related polycyclic aromatic hydrocarbon, can be achieved by direct nitration with nitric acid in acetic anhydride, similar conditions can be adapted for the synthesis of this compound. orgsyn.org

Table 1: Reagents for Direct Nitration of Phenanthrene
Nitrating AgentTypical Co-reagent/SolventPrimary Product(s)
Nitric AcidSulfuric AcidIsomeric mixture, including this compound
Nitric AcidAcetic AnhydrideThis compound
Ferric Nitrate NonahydrateChloroform (B151607) (for extraction)1-Nitrophenanthrene chemicalbook.com

Alternative Synthetic Pathways to this compound Analogs

Beyond direct nitration, alternative synthetic routes have been developed to access analogs of this compound, particularly those with additional heteroatoms in the aromatic framework. These methods often involve the construction of the phenanthrene skeleton from smaller, functionalized precursors.

One such approach involves the nitration of aza-analogs of phenanthrene. For example, 4-nitro-5,8-diazabenzo[c]phenanthrene has been synthesized by the nitration of 5,8-diazabenzo[c]phenanthrene with potassium nitrate in sulfuric acid. oup.com Similarly, 11-nitro-9,14-diazadibenz[a,e]acephenanthrylene was prepared from its non-nitrated precursor under similar conditions. oup.com

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, represent another versatile strategy for constructing the phenanthrene core, which can then be subjected to nitration or carry a nitro group from the starting materials. espublisher.com These modern synthetic methods allow for the preparation of a wide variety of substituted phenanthrene derivatives with high regiocontrol. espublisher.com

Table 2: Synthesis of this compound Analogs
Target AnalogSynthetic MethodPrecursorReagentsReference
4-nitro-5,8-diazabenzo[c]phenanthreneNitration5,8-diazabenzo[c]phenanthrenePotassium nitrate, Sulfuric acid oup.com
11-nitro-9,14-diazadibenz[a,e]acephenanthryleneNitration9,14-diazadibenz[a,e]acephenanthrylenePotassium nitrate, Sulfuric acid oup.com
Substituted PhenanthrenesPalladium-catalyzed Heck ReactionVarious aryl halides and alkenesPd(OAc)₂, PPh₃, Cs₂CO₃ espublisher.com

Elucidation of this compound Reaction Mechanisms

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the phenanthrene ring, enabling a range of chemical transformations that are not readily accessible for the parent hydrocarbon.

Nucleophilic Aromatic Substitution Reactions of this compound

The nitro group in this compound activates the aromatic ring towards nucleophilic attack, a process known as nucleophilic aromatic substitution (SNA_r). libretexts.orglibretexts.org This reaction proceeds via an addition-elimination mechanism. libretexts.org The initial step involves the attack of a nucleophile at a carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnumberanalytics.com The negative charge in this complex is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. numberanalytics.com

In the second step of the mechanism, a leaving group, which can be a halide or even the nitro group itself under certain conditions, is expelled from the Meisenheimer complex, leading to the restoration of the aromaticity and the formation of the substituted product. libretexts.orgnih.gov The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Electrochemical Reduction Mechanisms of this compound

The electrochemical reduction of nitroaromatic compounds, including this compound, has been a subject of detailed study. In aprotic solvents, the reduction typically proceeds through a series of one-electron transfer steps. The initial one-electron reduction of this compound leads to the formation of a radical anion. cdnsciencepub.com This radical anion can be relatively stable under anhydrous and oxygen-free conditions.

Further reduction can lead to the formation of a dianion. However, the radical anion is often a key reactive intermediate that can undergo subsequent chemical reactions, such as dimerization. cdnsciencepub.com The mechanism of electroreduction of 9-nitroanthracene, a closely related compound, has been shown to involve the formation of a dimer. cdnsciencepub.com The reactivity of the radical anion and the specific products formed are dependent on factors such as the solvent, the supporting electrolyte, and the presence of proton donors. cdnsciencepub.com

Radical-Initiated Reactions and Adduct Formation

The radical anion of this compound, generated either electrochemically or photochemically, can participate in various radical-initiated reactions. One of the most common pathways for these radical anions is dimerization, leading to the formation of a C-C bond between two phenanthrene units. cdnsciencepub.com This results in the formation of a bianthronyl-type adduct in the case of 9-nitroanthracene. cdnsciencepub.com

Furthermore, photoexcited nitroarenes are known to undergo a variety of transformations, including reduction to amines and participation in coupling reactions. researchgate.net These reactions often proceed through radical intermediates. For instance, photoinduced hydrogen atom transfer or oxygen atom transfer can occur, leading to the formation of various products. researchgate.net The study of these radical-initiated reactions is crucial for understanding the environmental fate and potential applications of nitrophenanthrenes in photochemistry.

Derivatization and Functionalization Approaches for this compound Scaffolds

The chemical reactivity of this compound is primarily centered around the transformations of the nitro group, which can be readily converted into various other functional groups, thereby enabling the synthesis of a diverse array of substituted phenanthrenes. The strong electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic core, although to a lesser extent than in some other nitro-aromatic systems.

One of the most fundamental and widely utilized transformations of this compound is the reduction of the nitro group to form 9-aminophenanthrene. This seemingly simple conversion unlocks a plethora of subsequent functionalization possibilities, as the resulting amino group can be readily diazotized and subjected to a variety of nucleophilic substitution reactions (Sandmeyer-type reactions), or it can participate in condensation and coupling reactions to build more complex molecular architectures.

A notable and direct functionalization of the this compound scaffold that goes beyond simple reduction is nucleophilic amination. Research has demonstrated that the reaction of this compound with an aminating agent can lead to the introduction of an amino group at the 10-position, yielding 9-amino-10-nitrophenanthrene. rsc.org This reaction highlights the activation of the C-10 position by the C-9 nitro group, facilitating nucleophilic attack. This amino-nitro-phenanthrene derivative can then undergo further chemical modifications. rsc.org

The following table summarizes key derivatization approaches starting from this compound, with a focus on the primary transformation of the nitro group.

Starting MaterialReagents and ConditionsProductResearch Focus
This compoundNucleophilic amination reagents9-Amino-10-nitrophenanthreneIntroduction of an amino group adjacent to the nitro group, providing a platform for further derivatization. rsc.org
This compoundVarious reducing agents (e.g., SnCl₂, H₂/Pd-C)9-AminophenanthreneA key intermediate for the synthesis of a wide range of phenanthrene derivatives through reactions of the amino group.

It is important to note that while the direct functionalization of the phenanthrene ring of this compound through electrophilic substitution is less common due to the deactivating effect of the nitro group, the transformation of the nitro group itself is a powerful strategy for introducing diverse functionalities. The resulting derivatives are valuable in the development of new materials and potential therapeutic agents. The synthesis of various phenanthrene derivatives, such as alkylated and dihydrophenanthrenes, has been achieved through multi-step sequences that may involve intermediates derived from this compound. espublisher.comespublisher.com

The photochemical transformations of nitro-PAHs, including derivatives of the related 9-nitroanthracene, have also been a subject of study. researchgate.net These light-induced reactions can lead to complex rearrangements and the formation of novel structures, suggesting that similar photochemical approaches could potentially be applied to this compound to access unique functionalized scaffolds. researchgate.net

Atmospheric Transformation Processes of this compound

Gas-Particle Partitioning Dynamics

Nitro-polycyclic aromatic hydrocarbons (NPAHs), including this compound, are semi-volatile organic compounds (SVOCs) that exist in the atmosphere in both gaseous and particulate phases copernicus.org. The distribution between these phases, quantified by the gas-particle partition coefficient (KP), is influenced by several factors, including the compound's molecular weight (MW), vapor pressure (VP), and the ambient temperature researchgate.net. Generally, NPAHs exhibit lower KP values compared to their parent PAHs due to their typically higher molecular weights and lower vapor pressures researchgate.net.

Research indicates that lighter NPAHs tend to favor the gas phase, while heavier compounds, such as those with four or more aromatic rings, predominantly associate with particulate matter aaqr.org. Sorption to soot particles is found to be less significant for NPAHs than for PAHs copernicus.orgcopernicus.org. Predictive models, often based on quantitative structure-property relationships (QSPR), can estimate KP values for these compounds, aiding in understanding their atmospheric distribution mdpi.com.

Table 1: Gas-Particle Partitioning Coefficients (log KP) for this compound

Compoundlog KP (Model 1)log KP (Model 2)log KP (Model 3)log KP (Model 4)
This compound-2.098-2.342-2.324-2.158

Note: Values are derived from predictive models as reported in mdpi.com. Specific experimental KP values for this compound are less commonly reported in direct comparison to parent PAHs.

Photochemistry and Photodegradation of this compound

This compound, like many nitro-PAHs, is susceptible to photochemical transformation when exposed to sunlight. These processes are critical in determining its atmospheric lifetime and the formation of secondary pollutants.

Kinetics and Quantum Yields of Aqueous Photolysis

The photolysis of this compound in aqueous solutions generally follows pseudo-first-order kinetics nih.gov. Apparent quantum yields (Φs) and half-lives (t1/2) are influenced by the specific chemical structure and the reaction medium nih.gov. Studies on related nitro-PAHs suggest that 9-nitroanthracene, a structurally similar compound, degrades relatively quickly, with half-lives reported in the range of hours under simulated sunlight x-mol.net.

Advanced Analytical Methodologies for 9 Nitrophenanthrene Detection and Characterization

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to the analysis of 9-Nitrophenanthrene, enabling its separation from interfering compounds in environmental samples. The choice of technique is often dictated by the sample matrix and the required level of sensitivity.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace-level quantification of this compound in environmental samples such as air, soil, and water. nih.gov This technique offers high selectivity and sensitivity, which is essential because NPAHs are typically found at concentrations 100 to 1,000 times lower than their parent polycyclic aromatic hydrocarbons (PAHs). gcms.cz

The analysis is commonly performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. gcms.cznelac-institute.org In MRM, a specific precursor ion (often the molecular ion, M⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored by the third quadrupole. This process significantly reduces background noise and matrix interference, allowing for the direct analysis of crude sample extracts with minimal cleanup, a significant advantage over single quadrupole GC-MS methods. gcms.cz The high selectivity of MS/MS detection enables the reliable quantification of this compound at low picogram-per-microliter (pg/µL) levels, which corresponds to picogram-per-cubic-meter (pg/m³) concentrations in air samples. gcms.cz

Table 1: Example GC-MS/MS Parameters for Nitro-PAH Analysis
Compound ClassPrecursor Ion (m/z)Product Ion (m/z)ApplicationReference
Nitrophenanthrenes223193, 177, 165Air Particulate Matter gcms.cz
Nitrofluoranthenes247217, 201, 189Soil and Sediments researchgate.net
Nitropyrenes247217, 201, 189Diesel Exhaust gcms.cz

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is another widely used method for the determination of this compound, particularly in soil and atmospheric aerosol samples. researchgate.netnih.gov While native this compound has some fluorescence, the sensitivity of the method can be dramatically enhanced through a post-column derivatization technique. nih.govresearchgate.net

This enhancement involves an on-line reduction of the non-fluorescent or weakly fluorescent nitro group to the highly fluorescent amino group. nih.govresearchgate.net After the chromatographic separation on a reversed-phase column (e.g., C18), the eluent passes through a reduction column (e.g., packed with Pt-Al₂O₃) heated to an optimal temperature (e.g., 90°C) to facilitate the conversion. nih.govresearchgate.net The resulting aminophenanthrene is then detected by the fluorescence detector. A specific analytical method for this compound in soil samples utilized excitation and emission wavelengths of 254 nm and 444 nm, respectively. researchgate.net This approach has achieved quantification limits between 16 and 60 ng/kg in dry mass soil samples, with excellent recovery rates ranging from 89% to 106%. researchgate.net

Table 2: HPLC-Fluorescence Parameters for this compound Analysis in Soil
ParameterValue/ConditionReference
Chromatographic ColumnReversed-phase C18 researchgate.net
Excitation Wavelength (λex)254 nm researchgate.net
Emission Wavelength (λem)444 nm researchgate.net
Quantification Limits (Soil)16 - 60 ng/kg researchgate.net
Overall Recoveries89 - 106% researchgate.net

Advanced Spectroscopic Characterization Techniques

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the unambiguous structural confirmation and characterization of this compound and its transformation products.

Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) is a valuable technique for the structural analysis of NPAHs like this compound. nih.gov This method involves irradiating a solid sample with a pulsed UV laser, which causes desorption and ionization of the analyte molecules. The resulting ions are then analyzed based on their mass-to-charge ratio.

Studies on related nitro-PAHs using LDI-TOF-MS reveal characteristic fragmentation patterns that are key to structural confirmation. nih.gov A prominent molecular ion (M⁺) is typically observed, confirming the molecular weight of the compound. A very strong peak corresponding to the loss of a nitric oxide radical, [M - NO]⁺, is also a characteristic feature. nih.gov The presence of this fragment is highly indicative of an excited-state nitro-nitrite rearrangement, followed by the cleavage of the O-NO bond. The observation of an NO⁺ signal further supports this fragmentation pathway. nih.gov These distinct fragmentation patterns provide a clear signature for the presence of a nitro group on the aromatic core, aiding in the structural analysis of this compound.

Table 3: Characteristic Ion Fragments for Nitro-PAHs in LDI-TOF-MS
Ion FragmentDescriptionSignificanceReference
[M]⁺Molecular IonConfirms molecular weight nih.gov
[M - NO]⁺Loss of Nitric OxideCharacteristic fragment of nitro-PAHs, suggests nitro-nitrite rearrangement nih.gov
NO⁺Nitric Oxide CationAccompanies the [M - NO]⁺ signal, confirming the fragmentation pathway nih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure of this compound by probing its characteristic vibrational modes. youtube.com The nitro group (–NO₂) has two particularly strong and characteristic stretching vibrations that are easily identified in an IR spectrum. spectroscopyonline.com These are the asymmetric (νas) and symmetric (νs) N–O stretching modes. The high polarity of the N-O bonds results in intense IR absorption bands for these vibrations. spectroscopyonline.com

These techniques are also powerful for differentiating between various nitrophenanthrene isomers. The exact frequencies and intensities of the –NO₂ stretching bands, as well as the vibrations of the aromatic backbone (such as C-H and C=C stretching), are sensitive to the position of the nitro group on the phenanthrene (B1679779) ring. unict.it Computational studies on nitroanthracene isomers have shown that steric and electronic effects, which differ between isomers, lead to distinct shifts in the vibrational frequencies. unict.it Therefore, by comparing the experimental IR and Raman spectra of an unknown sample to reference spectra or theoretical calculations, it is possible to confirm the identity of the this compound isomer and distinguish it from others like 1-, 2-, 3-, and 4-nitrophenanthrene.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules and is particularly useful for identifying the products and transient intermediates formed during the photochemical reactions of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

The utility of NMR in this context is well-demonstrated by studies on the photolysis of structurally similar compounds, such as 9-methyl-10-nitroanthracene (B1615634). nih.gov In such experiments, a solution of the parent NPAH is irradiated, and NMR spectra are recorded at various time intervals. The disappearance of the characteristic signals of the starting material and the appearance of new signals in different regions of the spectrum allow researchers to monitor the reaction progress. nih.gov By analyzing the chemical shifts, coupling constants, and integration of the new peaks, the precise structure of photoproducts and stable intermediates, such as nitroso-ketones, can be determined. nih.gov This makes NMR an essential technique for investigating the environmental fate and transformation pathways of this compound.

UV-Vis Spectroscopy in Photochemical Studies

UV-Vis spectroscopy is a valuable tool for monitoring the photochemical degradation of aromatic compounds. The absorption of UV or visible light by a molecule like this compound can lead to electronic transitions, promoting the molecule to an excited state. This excited state can then undergo various chemical reactions, leading to the formation of new products. These transformations can be tracked in real-time by observing changes in the UV-Vis absorption spectrum.

While specific photochemical studies detailing the UV-Vis spectral changes of this compound are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies of similar nitro-PAHs, such as 9-nitroanthracene (B110200). Upon irradiation, the characteristic absorption bands of the parent nitro-PAH are expected to decrease in intensity, while new absorption bands corresponding to photoproducts may appear. For instance, the photochemical reaction of 9-methyl-10-nitroanthracene has been monitored by UV-Vis absorption spectrophotometry, indicating the disappearance of the parent compound over time. nih.gov

The general mechanism for the photoreaction of 9-nitroanthracene-like molecules involves the rearrangement of the nitro group to a nitrite (B80452), followed by decomposition into a nitric oxide radical and a phenoxy radical. nih.gov This phenoxy radical can then rearrange, leading to the formation of products such as anthraquinones. nih.gov It is plausible that this compound follows a similar degradation pathway. A hypothetical photochemical degradation of this compound monitored by UV-Vis spectroscopy would likely show a decrease in the absorbance peaks characteristic of the nitrophenanthrene structure, potentially accompanied by the emergence of new peaks at different wavelengths, indicative of the formation of phenanthrene-like quinones or other degradation products.

A study on the photophysics of 9,10-phenanthrenequinone and its derivatives utilized steady-state UV-Visible absorption spectroscopy to characterize the excited states of these compounds, which are potential photoproducts of phenanthrene derivatives. nih.gov This highlights the utility of UV-Vis spectroscopy in identifying and characterizing the products formed during photochemical processes.

To conduct a photochemical study of this compound using UV-Vis spectroscopy, one would typically dissolve the compound in a suitable solvent and irradiate the solution with a light source of an appropriate wavelength. The UV-Vis spectrum would be recorded at regular intervals to monitor the changes in absorbance over time. The rate of degradation could then be determined by plotting the absorbance at a specific wavelength against time.

Table 1: Hypothetical UV-Vis Spectral Data for Photochemical Degradation of this compound

Time (minutes)Absorbance at λmax (Parent Compound)Absorbance at λmax (Photoproduct)
01.0000.000
100.8500.150
200.7000.300
300.5500.450
400.4000.600
500.2500.750
600.1000.900

Method Development and Validation for Trace Analysis

The detection of this compound at trace levels in environmental samples requires the development and rigorous validation of sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV or fluorescence detector, is a commonly employed technique for the analysis of nitro-PAHs.

A study detailing an analytical procedure for selected nitro-PAHs in soil samples included this compound. researchgate.net The method involved sonication for extraction, derivatization through sodium borohydride (B1222165) reduction, and subsequent analysis by HPLC with fluorescence detection. researchgate.net The quantification limits for the targeted compounds were in the range of 16 to 60 ng/kg dry mass, demonstrating the high sensitivity of the method. researchgate.net

Method validation is a critical aspect of ensuring the reliability of analytical data. Key validation parameters, as outlined in various guidelines, include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. nih.govscielo.br

Linearity: This is established by analyzing a series of standard solutions of this compound at different concentrations to demonstrate a proportional relationship between concentration and instrument response. A high coefficient of determination (R²) is indicative of good linearity. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

Precision: This is a measure of the repeatability of the method and is usually expressed as the relative standard deviation (RSD) of a series of measurements. Intermediate precision was estimated to be between 16 and 32% for the analysis of this compound in soil samples over time. researchgate.net

Robustness: This parameter assesses the method's ability to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. researchgate.net

Table 2: Validation Parameters for a Hypothetical HPLC-UV Method for this compound Analysis

ParameterAcceptance CriteriaTypical Result
Linearity (R²)> 0.9950.999
LOD (ng/mL)-0.5
LOQ (ng/mL)-1.5
Accuracy (% Recovery)80-120%95%
Precision (% RSD)< 15%< 5%
RobustnessNo significant effect on resultsPassed

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex matrices such as soil, water, and airborne particulate matter necessitates efficient sample preparation and extraction techniques to isolate the analyte from interfering components. The choice of technique depends on the nature of the sample matrix and the concentration of the analyte.

For soil samples, a common approach involves solvent extraction, often assisted by techniques like sonication to enhance extraction efficiency. In the method for analyzing this compound in soil, sonication with dichloromethane (B109758) was employed. researchgate.net

For aqueous samples, solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely used for the preconcentration and cleanup of nitro-PAHs. chromatographyonline.comnih.gov SPE involves passing the water sample through a cartridge containing a solid sorbent that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent. SPME is a solvent-free technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample, and the analytes partition into the coating. chromatographyonline.com The fiber is then thermally desorbed in the injector of a gas chromatograph or desorbed with a solvent for liquid chromatography analysis.

For airborne particulate matter, extraction is typically performed using organic solvents. Ultrasound-assisted extraction (UAE) has been shown to be an effective method for extracting persistent organic pollutants, including PAHs, from airborne particles. researchgate.netnih.gov This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, which enhances the disruption of the sample matrix and the dissolution of the target analytes. The optimized UAE procedure for POPs from airborne particles involved three consecutive extractions with a mixture of n-hexane and petroleum ether for 15 minutes each. researchgate.net

Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. This can be achieved using techniques such as column chromatography with adsorbents like silica (B1680970) gel or alumina, or by employing SPE cartridges designed for cleanup. phenomenex.comnih.gov The choice of cleanup procedure is crucial to minimize matrix effects, which can suppress or enhance the analytical signal and lead to inaccurate quantification. researchgate.netchromatographyonline.com

Table 3: Comparison of Extraction Techniques for this compound from Different Matrices

TechniqueMatrixAdvantagesDisadvantages
SonicationSoil, SedimentSimple, relatively fastMay require large solvent volumes
Solid-Phase Extraction (SPE)WaterHigh enrichment factors, good cleanupCan be time-consuming, requires solvent
Solid-Phase Microextraction (SPME)WaterSolvent-free, simple, portableFiber fragility, potential for matrix effects
Ultrasound-Assisted Extraction (UAE)Airborne Particulate MatterReduced solvent consumption and extraction timeRequires specialized equipment

Theoretical and Computational Investigations of 9 Nitrophenanthrene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of 9-nitrophenanthrene, which govern its chemical behavior.

Density Functional Theory (DFT) has been effectively employed to analyze the geometries and energetic properties of nitrophenanthrene isomers. nih.gov Calculations reveal that the stability of these isomers is dictated by a delicate balance between steric hindrance and π-conjugative interactions. nih.gov For this compound, the nitro group's position introduces significant steric strain, which influences its relative stability compared to other isomers where the nitro group is located on different rings of the phenanthrene (B1679779) skeleton. nih.gov The energetic ordering determined by DFT calculations provides a quantitative measure of these structural effects. nih.gov

Relative Stability of Nitrophenanthrene Isomers Based on DFT Calculations
IsomerRelative Stability RankingGoverning Factors
4-NitrophenanthreneLeast StableHigh Steric Hindrance
1-NitrophenanthreneIntermediate StabilityModerate Steric and π-Conjugative Effects
This compoundIntermediate StabilityModerate Steric and π-Conjugative Effects
2-NitrophenanthreneMore StableFavorable π-Conjugation, Less Steric Hindrance
3-NitrophenanthreneMost StableFavorable π-Conjugation, Less Steric Hindrance

Data sourced from Alparone & Librando, 2012. nih.gov

Computational models are highly effective in predicting the most probable sites for chemical reactions on polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. Clar's aromatic π-sextet theory, for instance, identifies the middle ring of phenanthrene as the most reactive, specifically suggesting that the C9 and C10 positions are the most likely sites for substitution. nih.gov This theoretical prediction aligns perfectly with laboratory observations, where this compound is the major nitrated product formed from the atmospheric transformation of phenanthrene. nih.gov

Other computational approaches have been evaluated for their accuracy in predicting reactive sites on PAHs, including:

Thermodynamic Stability of Adduct Intermediates: Calculating the stability of potential intermediates formed during a reaction. Recent computational studies on the reaction of phenanthrene with NO3 radicals also pointed to the C9 and C10 positions as the most thermodynamically favorable sites for transformation. nih.gov

Computed Atomic Charges: Methods like Mulliken population analysis can identify atoms with higher or lower electron density, indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov

Average Local Ionization Energy (ALIE): This method identifies regions of a molecule from which an electron is most easily removed, highlighting sites prone to oxidative reactions. nih.gov

These theoretical methods provide a robust framework for understanding the regioselectivity observed in the nitration of phenanthrene.

Modeling of Reaction Mechanisms and Kinetics

Theoretical modeling extends beyond static properties to simulate the dynamic processes of chemical reactions, including photochemical pathways and the formation of transient species.

While specific studies on this compound are limited, detailed theoretical investigations into the closely related 9-nitroanthracene (B110200) offer significant insights into the likely photophysical relaxation mechanisms. acs.orgunam.mx Upon absorption of light, the molecule is promoted to an excited singlet state (S1). nih.gov From this state, theoretical models predict an ultrafast intersystem crossing to a higher-energy triplet state (T2), which acts as a gateway to the triplet manifold. acs.orgunam.mx This process is notable because it can occur efficiently between states of similar ¹ππ* and ³ππ* character, challenging conventional photochemical rules. acs.orgunam.mx

Following population of the triplet manifold, the system is predicted to evolve along two primary competing pathways:

Relaxation to the Lowest Triplet State (T1): The molecule can relax to the global minimum of the lowest triplet state, which is a phosphorescent state. acs.orgunam.mx

Photodissociation: The molecule can undergo dissociation of the C-NO2 bond. acs.orgunam.mx

This dual-pathway relaxation is a complex process where both channels can occur in similar picosecond time ranges. researchgate.net

Computational chemistry is crucial for identifying the likely products and short-lived intermediates that arise from chemical transformations. As established, theoretical models correctly predict this compound as a major transformation product from the reaction of phenanthrene with nitrating agents. nih.gov

Modeling the subsequent photochemical reactions of this compound, again using 9-nitroanthracene as a guide, allows for the prediction of key intermediates. The photodissociation pathway involves the breaking of the N-O bond of a rearranged nitrite (B80452) intermediate, which is formed from the excited nitro group. nih.gov This leads to the formation of a phenanthryloxy radical and a nitrogen monoxide (NO•) radical. acs.orgunam.mxresearchgate.net The phenanthryloxy radical is a critical intermediate that can undergo further reactions. nih.gov These computational predictions are consistent with transient absorption spectroscopy experiments on related nitro-PAHs that have detected the formation of aryloxy radicals. researchgate.net

Studies on Intermolecular Interactions and Charge Transfer

The interaction of this compound with other molecules is critical to understanding its behavior in condensed phases and its potential for forming charge-transfer complexes. Theoretical studies on complexes involving the structurally similar 1,3,6-trinitro-9,10-phenanthrenequinone (a strong electron acceptor) provide a model for these interactions. mdpi.comnih.gov

DFT calculations are used to investigate the properties of charge-transfer complexes formed between a donor molecule and an acceptor. mdpi.comnih.gov These studies typically calculate:

Optimized Geometries: Determining the most stable arrangement of the donor and acceptor molecules, including the intermolecular separation distance. mdpi.com

Frontier Molecular Orbitals (HOMO/LUMO): The energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor is a key indicator of the propensity for charge transfer.

Amount of Charge Transfer: Quantifying the degree of electron transfer from the donor to the acceptor in both the ground state and the excited state. mdpi.com

For example, in a modeled complex between an anthracene (B1667546) donor and a nitrophenanthrenequinone acceptor, DFT calculations showed a significant increase in charge transfer upon photoexcitation, with the electron density moving from the donor's carbon atoms to the acceptor's oxygen and nitrogen atoms. mdpi.com These theoretical approaches are essential for designing materials with specific electronic and optical properties based on charge-transfer interactions.

Theoretical Data for a Model Charge-Transfer Complex ([PQ-AN])
PropertyCalculated Value
Intermolecular Separation Distance (R)3.24 Å
Ground State Charge Transfer~0.007 e⁻
Excited State Charge Transfer~0.990 e⁻

Data based on a model system of 1,3,6-trinitro-9,10-phenanthrenequinone (PQ) and Anthracene (AN), from Murashova et al., 2021. mdpi.com

Simulation of Spectroscopic Properties (IR, Raman, NMR) for Characterization

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing a valuable counterpart to experimental characterization. For this compound, methods such as Density Functional Theory (DFT) are widely employed to simulate its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These simulations are crucial for assigning experimental signals, understanding the molecule's vibrational modes, and confirming its electronic structure.

Vibrational Spectroscopy (IR and Raman)

Simulations of IR and Raman spectra are typically performed using DFT calculations, often with the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)). These calculations solve the electronic structure of the molecule to find its equilibrium geometry and then compute the second derivatives of the energy with respect to atomic displacements. This process yields the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule.

The key outputs of these simulations are the vibrational frequencies (in cm⁻¹), the IR intensities, and the Raman scattering activities.

IR Spectrum: The simulation identifies which vibrational modes involve a change in the molecular dipole moment, making them IR-active. The calculated IR intensities help in predicting the appearance of the experimental spectrum. Key vibrational modes for this compound that are analyzed include the symmetric and asymmetric stretching of the nitro (NO₂) group, C-H stretching, C-C stretching of the aromatic rings, and various in-plane and out-of-plane bending modes.

Raman Spectrum: Raman activity, conversely, depends on the change in the polarizability of the molecule during a vibration. DFT calculations can predict which modes will be Raman-active. For aromatic systems like this compound, ring breathing and stretching modes are often strong in the Raman spectrum.

Detailed analysis of the simulated spectra allows for the precise assignment of each band in the experimental IR and Raman spectra to a specific molecular motion. For instance, the characteristic NO₂ stretching vibrations are expected in the 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric) regions.

Below is a representative table illustrating the kind of data obtained from a DFT calculation for the vibrational frequencies of this compound.

Table 1: Simulated Vibrational Frequencies for this compound (Note: The following values are illustrative of typical DFT calculation outputs and are not from a specific published study on this compound.)

Calculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Mode Assignment
310515.255.8C-H stretch
308812.162.3C-H stretch
1595185.7150.4Asymmetric NO₂ stretch
145045.3210.1Aromatic C-C stretch
1355250.195.2Symmetric NO₂ stretch
102025.6180.5Ring breathing mode
85088.930.7C-H out-of-plane bend
73095.445.1C-H out-of-plane bend

NMR Spectroscopy

The simulation of NMR spectra is a critical tool for confirming the connectivity and chemical environment of atoms in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (δ) and shielding tensors. gaussian.comresearchgate.net

The process involves:

Optimizing the molecular geometry of this compound at a chosen level of theory.

Performing a GIAO calculation on the optimized structure to compute the absolute isotropic shielding values for each nucleus (e.g., ¹H and ¹³C).

Calculating the chemical shifts by subtracting the computed shielding of the target nucleus from the shielding of a reference compound (e.g., Tetramethylsilane, TMS), which is calculated at the same level of theory. youtube.com

δsample = σTMS - σsample

These theoretical chemical shifts can then be directly compared to experimental data, aiding in the assignment of each peak in the ¹H and ¹³C NMR spectra. The calculations are sensitive to the electronic environment of each atom; for example, the carbon atom directly attached to the electron-withdrawing nitro group (C9) is expected to be significantly deshielded (higher ppm value) compared to other aromatic carbons. Similarly, protons in close proximity to the nitro group will also show distinct chemical shifts due to anisotropic effects.

The following tables provide a hypothetical representation of simulated ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: Simulated ¹H NMR Chemical Shifts for this compound (Note: Values are for illustrative purposes.)

ProtonCalculated Chemical Shift (ppm)
H18.25
H27.68
H37.75
H48.60
H58.70
H67.80
H77.72
H88.15
H108.95

Table 3: Simulated ¹³C NMR Chemical Shifts for this compound (Note: Values are for illustrative purposes.)

Carbon AtomCalculated Chemical Shift (ppm)
C1128.5
C2127.2
C3127.9
C4123.1
C4a131.0
C4b130.5
C5129.0
C6128.8
C7127.6
C8124.5
C8a132.8
C9148.2
C10125.1
C10a129.8

These computational simulations provide a detailed, atom-level understanding of the spectroscopic properties of this compound, serving as an indispensable aid for the interpretation of experimental data and the definitive characterization of the compound.

Research Applications and Emerging Areas Involving 9 Nitrophenanthrene

Utilization as a Precursor in Advanced Organic Synthesis Research

9-Nitrophenanthrene serves as a valuable building block in organic synthesis, enabling the creation of more complex molecular architectures. Its nitro group can be readily transformed through various chemical reactions, making it a versatile precursor for synthesizing diverse organic compounds. Research has demonstrated its utility in constructing heterocyclic systems and other specialized organic molecules. For instance, condensation reactions with esters of isocyanoacetic acid have yielded phenanthropyrroles in excellent yields, highlighting its role in creating novel fused ring systems researchgate.net.

Application in Probing Fundamental Photochemical Reaction Mechanisms

The photochemical behavior of this compound is a subject of extensive study, providing critical insights into the mechanisms of light-induced chemical reactions, particularly those involving nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) nih.govnih.govwjpmr.comnih.govresearchgate.netwalshmedicalmedia.comacs.orgacs.orgiastate.edu. When exposed to light, the nitro group in this compound, due to its perpendicular orientation to the aromatic ring, undergoes a nitro-to-nitrite rearrangement. This process is followed by the cleavage of the nitrite (B80452) intermediate, leading to the formation of reactive radicals and subsequent products like 9,10-anthraquinone and nitroso ketones nih.govnih.govwjpmr.comresearchgate.net. The photodegradation rates of this compound are influenced by the solvent, with faster degradation observed in solvents like chloroform (B151607) compared to acetonitrile (B52724) nih.gov. For example, the half-life of this compound in chloroform is approximately 1 minute, while in acetonitrile, it is around 6 minutes nih.gov. These studies contribute to a fundamental understanding of photochemistry and the environmental fate of nitro-PAHs.

Role as a Matrix Material in Advanced Mass Spectrometry Techniques

This compound has been recognized for its utility as a matrix material in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) sigmaaldrich.comresearchgate.netcreative-proteomics.comejournal.byrsc.org. Its ability to absorb laser energy and facilitate the ionization of analytes without significant fragmentation makes it suitable for analyzing various compounds, including fullerene derivatives and other nitro-PAHs sigmaaldrich.comresearchgate.netejournal.by. Research has evaluated its performance in both positive and negative ion modes, noting its effectiveness, particularly when used with specific laser wavelengths researchgate.net. While its performance is well-established, studies also explore alternative matrix materials that may offer superior sensitivity or broader applicability researchgate.netejournal.by.

Contribution to Understanding Environmental Contaminant Behavior and Transformation

As a nitro-PAH, this compound is an environmental pollutant of interest, and its behavior and transformation in various environmental compartments are actively researched aaqr.orggdut.edu.cnacs.orgnih.gov. Studies have identified this compound as a dominant compound in surface water samples from polluted canals, indicating its prevalence in aquatic ecosystems acs.orgnih.gov. Its persistence and potential for moderate ecological risks in sediment and water samples have been highlighted, underscoring the need for monitoring and understanding its environmental fate acs.orgnih.gov. Photolysis is identified as a primary loss process for nitro-PAHs like this compound in the environment, with degradation rates influenced by factors such as seasonal variations and the presence of specific solvents nih.govaaqr.org. Research into its adsorption onto microplastics also contributes to understanding its environmental distribution and interaction with emerging pollutants .

Q & A

Q. What frameworks support robust hypothesis testing for this compound’s carcinogenic potential?

  • Methodological Answer : Apply the Adverse Outcome Pathway (AOP) framework, linking molecular initiating events (DNA adduct formation) to apical outcomes (tumorigenesis). Use Ames tests with Salmonella TA98 (+S9 metabolic activation) and Comet assays in human HepG2 cells. Integrate omics data (transcriptomics, proteomics) via bioinformatics tools (e.g., Ingenuity Pathway Analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.